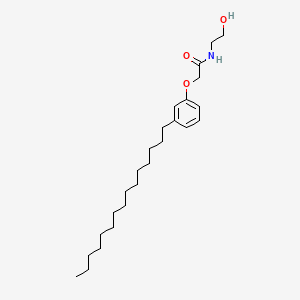

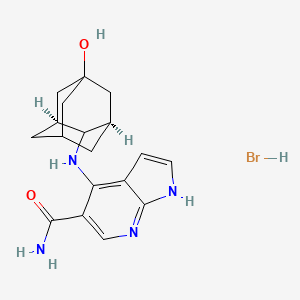

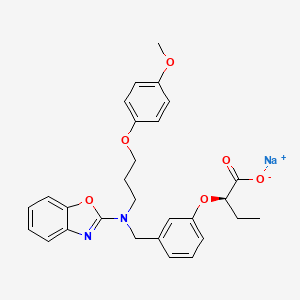

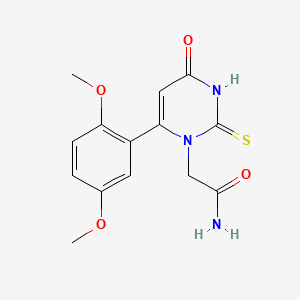

6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide

Overview

Description

6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide, also known as DMPTPA, is a novel compound with a wide range of applications in scientific research. The compound has been studied extensively in the fields of in vivo and in vitro research, and has been found to have a variety of biological activities, biochemical and physiological effects, and pharmacodynamic properties.

Scientific Research Applications

Inhibition of Myeloperoxidase (MPO)

PF-1355 is a selective, mechanism-based inhibitor of MPO . MPO is an enzyme that generates hypochlorous acid among other oxidants, and its activity is associated with various inflammatory diseases . By blocking MPO, PF-1355 can potentially mitigate the oxidative damage caused by this enzyme .

Treatment of Vasculitis

PF-1355 has been shown to be effective in treating vasculitis, a condition characterized by inflammation of the blood vessels . In mouse disease models, PF-1355 was found to reduce plasma MPO activity, vascular edema, neutrophil recruitment, and elevated circulating cytokines .

Prevention of Immune Complex Vasculitis

PF-1355 has been used to test the hypothesis that MPO activity is a critical mediator of disease activity in immune-complex vasculitis . The results showed that MPO activity is indeed critical in driving immune complex vasculitis .

Treatment of Anti–Glomerular Basement Membrane Disease

Anti–glomerular basement membrane disease, formerly known as Goodpasture disease, is a condition that typically presents with renal and pulmonary injury . PF-1355 treatment was found to completely suppress albuminuria and chronic renal dysfunction in a model of this disease .

Mechanism of Action

Target of Action

PF-1355 is a selective, mechanism-based inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the body’s immune response, particularly in the formation of neutrophil extracellular traps (NETs), which are involved in the body’s defense against pathogens .

Mode of Action

PF-1355 interacts with MPO, inhibiting its activity . This inhibition prevents the formation of NETs, which can lead to vessel occlusion and thrombosis . By inhibiting MPO, PF-1355 also prevents the catabolism of nitric oxide, which is essential for vasomotor function, and reduces oxidative damage to lipoproteins and endothelial cells, which can lead to atherosclerosis .

Biochemical Pathways

The inhibition of MPO by PF-1355 affects several biochemical pathways. It reduces the formation of NETs, which are involved in vessel occlusion and thrombosis . It also prevents the catabolism of nitric oxide, preserving vasomotor function, and reduces oxidative damage to lipoproteins and endothelial cells, preventing atherosclerosis .

Pharmacokinetics

A pharmacokinetic/pharmacodynamic response model of PF-1355 exposure in relation to MPO activity was derived from mouse peritonitis . This suggests that the compound’s bioavailability and its impact on MPO activity are closely linked.

Result of Action

The inhibition of MPO by PF-1355 has several effects at the molecular and cellular levels. It reduces plasma MPO activity, vascular edema, neutrophil recruitment, and elevated circulating cytokines . In a model of anti-glomerular basement membrane disease, formerly known as Goodpasture disease, albuminuria and chronic renal dysfunction were completely suppressed by PF-1355 treatment .

Action Environment

It is known that the compound is orally available , suggesting that factors such as gastric pH and food intake could potentially influence its absorption and efficacy.

properties

IUPAC Name |

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBUZOGABRDGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140746 | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

CAS RN |

1435467-38-1 | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.